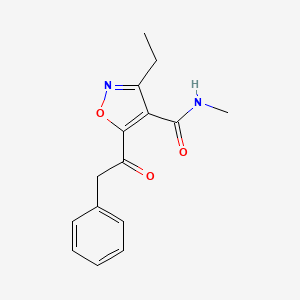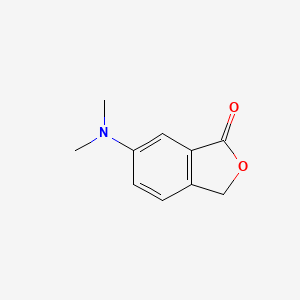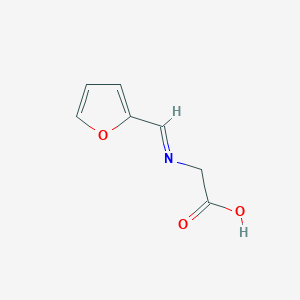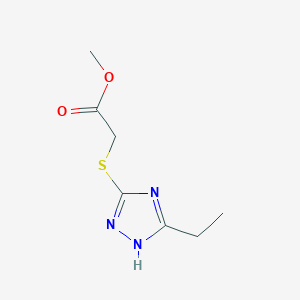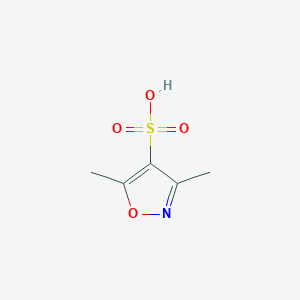
3,5-Dimethylisoxazole-4-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethylisoxazole-4-sulfonic acid is a heterocyclic compound featuring an isoxazole ring substituted with two methyl groups at positions 3 and 5, and a sulfonic acid group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3,5-Dimethylisoxazole-4-sulfonic acid typically involves the reaction of 3,5-dimethylisoxazole with chlorosulphonic acid, followed by treatment with thionyl chloride at temperatures ranging from 60°C to 110°C . This method yields 3,5-dimethylisoxazole-4-sulphonyl chloride, which can be further hydrolyzed to obtain the sulfonic acid derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring higher yields and purity. The process involves careful control of reaction conditions and purification steps to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethylisoxazole-4-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The isoxazole ring allows for substitution reactions, particularly at the methyl groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents and other electrophiles.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of reduced isoxazole derivatives.
Substitution: Various substituted isoxazole compounds.
Scientific Research Applications
3,5-Dimethylisoxazole-4-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Acts as a ligand in studying protein interactions.
Medicine: Potential use in developing pharmaceuticals, particularly as inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dimethylisoxazole-4-sulfonic acid involves its interaction with specific molecular targets. The compound acts as an acetyl-lysine bioisostere, displacing acetylated histone-mimicking peptides from bromodomains . This interaction affects gene transcription regulation, making it a valuable tool in epigenetic studies and cancer research.
Comparison with Similar Compounds
3-Ethylbenzo[d]isoxazole-5-yl sulfonamide: Another isoxazole derivative with similar applications in cancer research.
3,5-Dimethylisoxazole-4-boronic acid pinacol ester: Used in organic synthesis and material science.
Uniqueness: 3,5-Dimethylisoxazole-4-sulfonic acid stands out due to its specific substitution pattern, which imparts unique chemical properties and reactivity. Its ability to act as a bioisostere for acetyl-lysine makes it particularly valuable in epigenetic research and drug development.
Properties
IUPAC Name |
3,5-dimethyl-1,2-oxazole-4-sulfonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO4S/c1-3-5(11(7,8)9)4(2)10-6-3/h1-2H3,(H,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNCZPNWIBTCHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

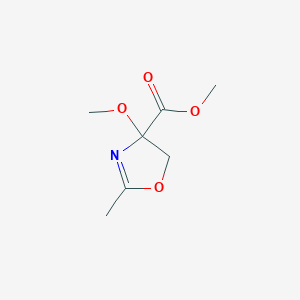
![2-Bromo-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12875085.png)

